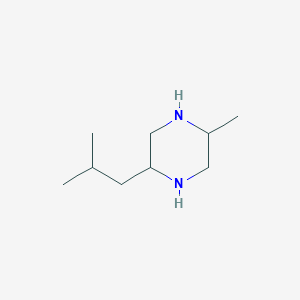

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI)

Description

BenchChem offers high-quality Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

2-methyl-5-(2-methylpropyl)piperazine |

InChI |

InChI=1S/C9H20N2/c1-7(2)4-9-6-10-8(3)5-11-9/h7-11H,4-6H2,1-3H3 |

InChI Key |

CFEUAONHKPSKAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(CN1)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI)

Executive Summary

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) , widely known in medicinal chemistry as 2-isobutyl-5-methylpiperazine , is a sterically hindered, aliphatic heterocycle (CAS: 84477-69-0)[1]. Piperazine derivatives are universally recognized as "privileged scaffolds" in drug discovery due to their ability to modulate a broad spectrum of pharmacological targets, including G-protein coupled receptors (GPCRs) and kinases[2].

Unlike unsubstituted piperazines, the 2,5-disubstitution pattern in this molecule introduces critical steric bulk. By mimicking the hydrophobic side chains of L-alanine (methyl) and L-leucine (isobutyl), this compound serves as a highly valuable peptidomimetic building block. This technical whitepaper details its physicochemical properties, self-validating synthetic workflows, and downstream analytical protocols for drug development professionals.

Chemical Identification & Structural Analysis

The structural uniqueness of 2-methyl-5-(2-methylpropyl)piperazine lies in its carbon-backbone substitution. Substituting the piperazine ring at the 2- and 5-positions restricts the conformational flexibility of the 1,4-diazacyclohexane core[3]. This forces the ring into a preferred rigid chair or twist-boat conformation, which minimizes A^1,3^ allylic strain and enhances target-specific binding affinity while reducing off-target promiscuity[3].

Physicochemical Data Summary

To facilitate rapid assessment for Lipinski Rule of 5 (Ro5) compliance and pharmacokinetic modeling, the quantitative properties of the compound are summarized below.

| Property | Value |

| IUPAC / 9CI Name | Piperazine, 2-methyl-5-(2-methylpropyl)- |

| CAS Registry Number | 84477-69-0[1] |

| Molecular Formula | C₉H₂₀N₂[1] |

| Molecular Weight | 156.27 g/mol |

| Monoisotopic / Exact Mass | 156.1626 Da |

| Topological Polar Surface Area (TPSA) | 24.1 Ų |

| Hydrogen Bond Donors (HBD) | 2 (Secondary Amines) |

| Hydrogen Bond Acceptors (HBA) | 2 (Nitrogen lone pairs) |

| Rotatable Bonds | 2 |

| Predicted LogP (Hydrophobicity) | ~1.5 – 1.8 |

Synthetic Methodologies: The Diketopiperazine Reduction Workflow

The synthesis of highly substituted, chiral, or racemic piperazines is notoriously challenging if attempted via direct alkylation of the diamine core. The most robust, stereocontrolled method for generating 2,5-disubstituted piperazines is the cyclization of dipeptides into 2,5-diketopiperazines, followed by exhaustive reduction[4].

Causality in Reagent Selection: Why LiAlH₄?

Diketopiperazines contain two highly stable, resonance-stabilized amide bonds. Milder hydride donors, such as Sodium Borohydride (NaBH₄), lack the nucleophilic strength required to break the amide carbonyls. Lithium Aluminum Hydride (LiAlH₄) is mandatory here; the lithium ion acts as a Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, allowing the hydride to attack and fully reduce the amides to secondary amines[4].

Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step includes specific visual or chemical indicators to confirm success before proceeding.

-

Dipeptide Coupling : React Boc-protected Alanine with Leucine methyl ester in the presence of EDC/HOBt and a tertiary amine base (e.g., DIPEA) in Dichloromethane (DCM).

-

Deprotection & Cyclization : Remove the Boc group using 20% Trifluoroacetic Acid (TFA) in DCM. Neutralize with methanolic ammonia and heat to 60 °C. The free amine will spontaneously attack the methyl ester, cyclizing to form 3-isobutyl-6-methylpiperazine-2,5-dione .

-

Validation: The diketopiperazine will precipitate out of the solution as a white solid, driving the reaction to completion via Le Chatelier's principle.

-

-

Exhaustive Reduction : Suspend the diketopiperazine in anhydrous Tetrahydrofuran (THF). Slowly add 4.0 equivalents of LiAlH₄ at 0 °C under inert Argon. Once gas evolution (H₂) ceases, heat the reaction to reflux (66 °C) for 16 hours.

-

Causality: Reflux conditions are strictly required to overcome the high activation energy of the second amide reduction.

-

-

The Fieser Quench (Critical Step) : Cool to 0 °C. For every

grams of LiAlH₄ used, sequentially add-

Causality: Direct addition of water to excess LiAlH₄ generates unfilterable, gelatinous aluminum hydroxide emulsions that trap the piperazine product. The Fieser sequence forces the formation of a granular, crystalline sodium aluminate salt that is easily removed via vacuum filtration, ensuring maximum recovery of the basic amine.

-

-

Isolation : Filter the granular salts, concentrate the THF filtrate in vacuo, and purify the resulting oil via basic alumina chromatography (DCM:MeOH 9:1).

Synthetic workflow for 2-methyl-5-(2-methylpropyl)piperazine via diketopiperazine reduction.

Pharmacological Relevance & Signaling Pathways

The piperazine nucleus is a foundational element in modern pharmacology, heavily utilized in the development of CNS therapeutics, dopamine/serotonin receptor modulators, and oncology drugs (e.g., Bcl-2 inhibitors)[2][3].

When 2-methyl-5-(2-methylpropyl)piperazine is incorporated into a larger drug molecule, the basic nitrogen atoms act as critical hydrogen bond acceptors/donors and are typically protonated at physiological pH (pKa ~9.8), forming strong ionic interactions with aspartate or glutamate residues in the binding pockets of GPCRs. The isobutyl group mimics the hydrophobic anchoring typically provided by leucine residues in endogenous peptide ligands.

General GPCR signaling pathway targeted by substituted piperazine pharmacophores.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical workflow must be executed:

-

TLC Monitoring : Piperazines lack strong UV chromophores. Use a Ninhydrin stain (followed by heating) to visualize the secondary amines. A successful reduction will show a distinct color change (typically purple/blue) at a low retention factor (

) due to the high polarity of the diamine. -

LC-MS/MS Validation : Piperazines are highly basic and cause severe peak tailing on standard un-endcapped C18 columns.

-

Protocol: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Employ a mobile phase of Water/Acetonitrile modified with 0.1% Formic Acid. The acidic modifier ensures both secondary amines are fully protonated, yielding a sharp, self-validating

peak at

-

-

¹H NMR (CDCl₃) : The spectrum will validate the carbon backbone. Look for the characteristic doublet of the 2-methyl group at ~1.0 ppm, the complex multiplet of the isobutyl group at ~0.9 ppm, and the broad singlet of the two amine protons (exchangeable with D₂O) around 1.5–2.0 ppm.

References

-

iChemistry Database . "5-(2-methylpropyl)- - CAS号查询". iChemistry. Available at:[Link]

-

Fouad, M., et al. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles." RSC Advances (Archived by PMC/NIH). Available at:[Link]

-

Baricordi, N., et al. "Syntheses and transformations of piperazinone rings. A review." Organic Preparations and Procedures International (Archived by ResearchGate). Available at:[Link]

-

Nagle, A., et al. "Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction." Organic Letters (ACS Publications). Available at:[Link]

Sources

The Versatile Hub: A Technical Guide to 2-Methylpiperazine (CAS 109-07-9) in Modern Synthesis

For Immediate Release

SHANGHAI – March 7, 2026 – In the landscape of modern organic synthesis, certain molecules emerge as indispensable linchpins, enabling the construction of a vast array of complex and valuable compounds. 2-Methylpiperazine (CAS 109-07-9), a cyclic diamine, stands out as one such pivotal building block. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis and diverse applications of this versatile intermediate, underscoring its critical role in pharmaceuticals, agrochemicals, and polymer science.

Introduction to a Privileged Scaffold: 2-Methylpiperazine

2-Methylpiperazine, a heterocyclic amine, is a colorless to pale yellow crystalline solid or liquid with a characteristic amine odor.[1][2] Its structure, featuring a six-membered ring containing two nitrogen atoms, one of which is adjacent to a methyl group, imparts a unique combination of reactivity, basicity, and stereochemistry. This makes it a highly sought-after component in the design of novel molecules with specific biological activities and material properties.[1][3] The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, modulate basicity, and serve as a versatile linker to orient pharmacophoric groups.[4]

Table 1: Physicochemical Properties of 2-Methylpiperazine

| Property | Value | Reference(s) |

| CAS Number | 109-07-9 | [5] |

| Molecular Formula | C₅H₁₂N₂ | [5] |

| Molecular Weight | 100.16 g/mol | [6] |

| Appearance | White to yellow crystalline powder and chunks | [7] |

| Melting Point | 61-63 °C | [7] |

| Boiling Point | 155 °C at 763 mmHg | [2] |

| Solubility | Readily soluble in water and acetone | [8] |

| pKa | pK₁: 5.62, pK₂: 9.60 (at 25 °C) | [7] |

The Art of Synthesis: Crafting 2-Methylpiperazine

The industrial and laboratory-scale synthesis of 2-Methylpiperazine can be achieved through several strategic routes. The choice of a particular method often depends on factors such as desired purity, scale, cost-effectiveness, and environmental considerations.

Catalytic Cyclo-dehydrogenation

A prominent industrial method involves the catalytic cyclo-dehydrogenation of ethylene diamine and propylene glycol.[9] This process typically utilizes a dual-functional catalyst that facilitates both the cyclization (dehydration) and subsequent dehydrogenation steps to form the piperazine ring.[9]

Synthesis from N-(β-hydroxypropyl)ethylenediamine

A novel approach involves the UV irradiation of a non-aqueous suspension of semiconductor-zeolite composite catalysts with N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) to produce 2-methylpiperazine.[10][11] This photocatalytic method represents a step towards greener synthesis methodologies.[10][11]

Debenzylation of 1-Benzyl-3-methylpiperazine

For laboratory-scale synthesis, a common route involves the debenzylation of 1-benzyl-3-methylpiperazine. This can be effectively achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[6] This method is known for its high yield, often quantitative.[6]

Experimental Protocol: Synthesis of 2-Methylpiperazine via Debenzylation [6]

-

Reaction Setup: A 100 ml four-neck flask is equipped with a stirrer, a thermometer, a Dimroth condenser, and a gas introduction pipe.

-

Charging of Reagents: The flask is loaded with 9.5 g (50 mmol) of 1-benzyl-3-methylpiperazine, 50 g of water, and 1.0 g of 5% Pd/C catalyst.

-

Hydrogenation: The mixture is stirred at 40°C for 6 hours under a hydrogen atmosphere.

-

Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the catalyst is filtered off, and the aqueous solution is concentrated under reduced pressure to yield 2-methylpiperazine.

Enantioselective Synthesis

For applications where chirality is crucial, such as in the development of stereospecific pharmaceuticals, enantiomerically pure (R)- and (S)-2-methylpiperazine are required. An improved synthesis involves the use of N-protected alanines and N-benzylglycinate, followed by cyclization, reduction, and debenzylation, which has been shown to be effective for producing multigram quantities of the individual enantiomers.[12]

Table 2: Comparison of Synthesis Methods for 2-Methylpiperazine

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Reference(s) |

| Catalytic Cyclo-dehydrogenation | Ethylene diamine, Propylene glycol | Dual-functional catalysts (e.g., Cu-Zn/Al₂O₃ with Cr promoter) | Suitable for large-scale industrial production. | Requires high temperatures and pressures. | [9] |

| Photocatalytic Synthesis | N-(β-hydroxypropyl)ethylenediamine | Semiconductor-zeolite composite catalysts (e.g., TiO₂–Hβ), UV irradiation | Milder reaction conditions, potential for greener synthesis. | May produce byproducts, scalability can be a challenge. | [10][11] |

| Debenzylation | 1-Benzyl-3-methylpiperazine | Pd/C, Hydrogen gas | High yield, suitable for laboratory scale. | Requires a pre-synthesized starting material. | [6] |

| Enantioselective Synthesis | N-Boc-alanine, Ethyl N-benzylglycinate | LiAlH₄, Pd/C, H₂ | Produces enantiomerically pure product. | Multi-step process. | [12] |

A Versatile Building Block: Applications of 2-Methylpiperazine

The utility of 2-Methylpiperazine spans a wide range of industries, from life-saving pharmaceuticals to high-performance materials.[13]

Pharmaceutical Industry: A Cornerstone in Drug Discovery

2-Methylpiperazine is a cornerstone intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs).[1] Its incorporation into drug molecules can significantly enhance their pharmacological properties, including potency, selectivity, and bioavailability.[1]

-

Antibacterials: A notable application is in the synthesis of the fluoroquinolone antibiotic Lomefloxacin, where it forms a key part of the molecule's structure.[14][15][16]

-

Anticancer and Antiviral Agents: The 2-methylpiperazine moiety is found in various developmental and approved drugs for treating cancer and viral infections.[1]

-

Central Nervous System (CNS) Agents: It serves as a crucial building block in the development of drugs targeting the CNS, including antidepressants and anti-anxiety medications.[3][17]

-

CCR5 Antagonists: Derivatives of 2-methylpiperazine have shown potent activity against the CCR5 receptor, a key target in HIV therapy.[]

Diagram 1: Synthesis of Lomefloxacin from 2-Methylpiperazine

Caption: A simplified workflow for the synthesis of Lomefloxacin, highlighting the incorporation of 2-Methylpiperazine.

Table 3: Examples of Pharmaceuticals Synthesized Using 2-Methylpiperazine

| Drug/Drug Candidate | Therapeutic Area | Role of 2-Methylpiperazine | Reference(s) |

| Lomefloxacin | Antibacterial (Fluoroquinolone) | Key structural component | [14][15][16] |

| Diaminoquinazolines | Anticancer (β-catenin/Tcf4 pathway inhibitor) | Reagent in synthesis and structural motif | [] |

| Maraviroc Analogues | Antiviral (CCR5 antagonist) | Core scaffold for derivatives | [] |

| Various CNS Agents | Antidepressants, Anxiolytics | Building block for enhanced receptor binding | [3][17] |

Agrochemicals: Enhancing Crop Protection

In the agrochemical sector, 2-Methylpiperazine is utilized as an intermediate in the synthesis of pesticides and herbicides.[3][13] Its presence in these formulations can contribute to improved efficacy and a more favorable environmental profile.[3]

Polymer and Materials Science

2-Methylpiperazine finds application in polymer chemistry as a curing agent for epoxy resins and in the production of specialty polymers.[3][5] Its diamine structure allows it to act as a cross-linker, imparting enhanced flexibility, durability, and thermal stability to the resulting materials.[3] These properties are highly valued in the coatings, adhesives, and advanced composites industries.

Other Industrial Applications

The versatility of 2-Methylpiperazine extends to other industrial uses, including:

-

Corrosion Inhibitors: It is a component in formulations designed to protect metals from corrosion, particularly in harsh environments.[8][17]

-

Specialty Chemicals and Dyes: It serves as a precursor for the synthesis of various specialty chemicals and dyes.[5]

-

CO₂ Capture: Recent research has explored the use of 2-methylpiperazine as an activator in solvent blends for carbon dioxide absorption, highlighting its potential role in environmental technologies.[19]

Future Outlook

The demand for 2-Methylpiperazine is projected to grow, driven by the expanding pharmaceutical and agrochemical industries.[13][20] The continuous search for novel therapeutics and more efficient and environmentally friendly crop protection solutions will undoubtedly fuel further research into the synthesis and application of this versatile molecule. Moreover, its utility in materials science and emerging environmental technologies suggests a bright future for 2-Methylpiperazine as a key building block in a sustainable chemical industry.

References

-

Generic Minister. (n.d.). 2-Methylpiperazine: A Versatile Building Block. Retrieved March 7, 2026, from [Link]

-

Dataintelo. (2024). 2 Methylpiperazine Market Report | Global Forecast From 2025 To 2033. Retrieved March 7, 2026, from [Link]

-

Career Henan Chemical Co. (2025, August 13). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin.

-

Leffingwell & Associates. (n.d.). 2-Methylpiperazine CAS# 109-07-9: Odor profile, Molecular properties, Regulation. Retrieved March 7, 2026, from [Link]

-

Rao, K. V. S., & Subrahmanyam, M. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite composite catalysts. Photochemical & Photobiological Sciences, 1(9), 685–687. [Link]

-

Kiely, J. S. (1990). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Organic Preparations and Procedures International, 22(6), 754–757. [Link]

-

Zhu, S., & Wu, L. (2009). A GREENER SYNTHESIS TECHNOLOGY FOR LOMEFLOXACIN HYDROCHLORIDE. Chemical Engineering Communications, 196(8), 901–905. [Link]

-

Prnewswire. (2024, November 19). 2-Methylpiperazine Market Size Worth USD 298.66 Million by 2034 | CAGR: 6.5%. Retrieved March 7, 2026, from [Link]

- Rao, K. V. S., & Subrahmanyam, M. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite composite catalysts. Photochemical & Photobiological Sciences, 1(9), 685-687.

-

Liu, Y., Zhu, Y., Liu, H., & He, H. (2009). Catalytic synthesis of 2-methylpyrazine over Cr-promoted copper based catalyst via a cyclo-dehydrogenation reaction route. Journal of Chemical Sciences, 121(5), 725–732. [Link]

-

Taylor & Francis. (2009, March 16). A GREENER SYNTHESIS TECHNOLOGY FOR LOMEFLOXACIN HYDROCHLORIDE. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2025, August 7). A greener synthesis technology for lomefloxacin hydrochloride | Request PDF. Retrieved March 7, 2026, from [Link]

-

Taylor & Francis Online. (2009, February 18). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Retrieved March 7, 2026, from [Link]

-

Market Publishers. (2024). 2-Methylpiperazine Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Methods for the catalytic synthesis of piperazine. Retrieved March 7, 2026, from [Link]

-

Shaoxing Xingxin New Materials Co., Ltd. (n.d.). 2-Methylpiperazine-109-07-9-Pharmaceutical intermediate. Used as the raw material to synthesize lomefloxacin. Retrieved March 7, 2026, from [Link]

-

Mondal, A., Kumar, A., & Mandal, B. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. ACS Omega, 7(27), 23456–23468. [Link]

-

Theorem Chemical. (n.d.). China 2-Methylpiperazine Factory, Suppliers Manufacturer, Supplier. Retrieved March 7, 2026, from [Link]

-

Starsky Chemical. (n.d.). 2-Methylpiperazine CAS 109-07-9. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved March 7, 2026, from [Link]

-

LookChem. (n.d.). Cost-effective and customizable 2-Methylpiperazine 109-07-9 for sale. Retrieved March 7, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperazine, 2-methyl- (CAS 109-07-9). Retrieved March 7, 2026, from [Link]

-

ACS Publications. (2022, June 30). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. Retrieved March 7, 2026, from [Link]

-

ChemBK. (n.d.). 2-Methylpiperazine. Retrieved March 7, 2026, from [Link]

Sources

- 1. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. scent.vn [scent.vn]

- 6. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 7. Cost-effective and customizable 2-Methylpiperazine 109-07-9 for sale [trustwe.com]

- 8. China 2-Methylpiperazine CAS 109-07-9 Manufacturer and Supplier | Starsky [starskychemical.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite composite catalysts - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite composite catalysts - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. dataintelo.com [dataintelo.com]

- 14. CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin - Google Patents [patents.google.com]

- 15. tandfonline.com [tandfonline.com]

- 16. 2-Methylpiperazine-109-07-9-Pharmaceutical intermediate. Used as the raw material to synthesize lomefloxacin. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]

- 17. Pannellum [wright.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. polarismarketresearch.com [polarismarketresearch.com]

Methodological & Application

Application Notes & Protocols: The Utility of (2S,5S)-2-Methyl-5-(2-methylpropyl)piperazine in Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the application of (2S,5S)-2-methyl-5-(2-methylpropyl)piperazine, a C₂-symmetric chiral diamine, in the field of asymmetric synthesis. We will explore its potential as both a recoverable chiral auxiliary for stereoselective alkylations and as a bidentate ligand for metal-catalyzed transformations. The protocols and insights provided herein are grounded in established principles of stereochemical control and are designed to be a practical resource for laboratory application.

Introduction: The Role of Chiral Piperazines in Stereoselective Synthesis

Asymmetric synthesis is a cornerstone of modern drug discovery and development, as the biological activity of a molecule is often dictated by its specific stereochemistry. Chiral auxiliaries and ligands are powerful tools that enable chemists to control the three-dimensional arrangement of atoms during a chemical reaction.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is subsequently removed.[1] In parallel, chiral ligands coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of a product over the other.

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide range of therapeutic agents.[2][3] Chiral substituted piperazines are particularly valuable as they can serve as key building blocks or as ligands in asymmetric catalysis.[4][5][6] (2S,5S)-2-Methyl-5-(2-methylpropyl)piperazine is a C₂-symmetric diamine derived from the natural amino acid L-leucine. Its defined stereochemistry, coupled with the steric bulk of the isobutyl and methyl groups, makes it a promising candidate for inducing high levels of stereoselectivity.

This guide will detail two primary applications:

-

As a Chiral Auxiliary: For the diastereoselective alkylation of ketones via a chiral enamine intermediate.

-

As a Chiral Ligand: For the enantioselective copper-catalyzed Henry (nitroaldol) reaction.

Part 1: Application as a Chiral Auxiliary in Asymmetric Alkylation

The use of chiral amines to form enamines for asymmetric alkylation is a classic and reliable strategy for creating stereocenters adjacent to a carbonyl group. The chiral auxiliary directs the approach of an electrophile to one of the two diastereotopic faces of the enamine, leading to a diastereomerically enriched product. Subsequent hydrolysis cleaves the auxiliary, yielding an enantiomerically enriched α-alkylated carbonyl compound.

Core Principle & Mechanistic Rationale

The strategy involves the condensation of (2S,5S)-2-methyl-5-(2-methylpropyl)piperazine with a prochiral ketone to form a chiral enamine. The C₂-symmetry and the sterically demanding isobutyl and methyl substituents create a highly biased conformational landscape. As shown in computational studies of similar piperidine-based enamines, the bulky groups on the ring dictate a preferred conformation that effectively shields one face of the enamine double bond.[7][8] This steric hindrance forces an incoming electrophile to attack from the less hindered face, establishing the new stereocenter with high diastereoselectivity.

Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

This protocol describes the alkylation of cyclohexanone with benzyl bromide as a representative electrophile.

Materials:

-

(2S,5S)-2-Methyl-5-(2-methylpropyl)piperazine

-

Cyclohexanone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzyl bromide (BnBr)

-

Saturated aqueous NH₄Cl

-

Saturated aqueous NaHCO₃

-

Brine (Saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Diethyl ether

Procedure:

Step 1: Formation of the Chiral Enamine

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (2S,5S)-2-methyl-5-(2-methylpropyl)piperazine (1.70 g, 10.0 mmol, 1.0 equiv), cyclohexanone (1.08 g, 11.0 mmol, 1.1 equiv), a catalytic amount of p-TsOH·H₂O (95 mg, 0.5 mmol, 0.05 equiv), and anhydrous toluene (50 mL).

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude chiral enamine is used directly in the next step without further purification.

-

Scientist's Note: The azeotropic removal of water drives the equilibrium towards the formation of the enamine. Using the crude product avoids potential decomposition on silica gel.

-

Step 2: Diastereoselective Alkylation

-

Dissolve the crude enamine from Step 1 in anhydrous THF (50 mL) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (5.5 mL, 11.0 mmol, 1.1 equiv) dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature.

-

Add benzyl bromide (1.71 g, 10.0 mmol, 1.0 equiv) dropwise.

-

Allow the reaction to stir at -78 °C for 4 hours, then warm slowly to room temperature and stir overnight.

-

Rationale: LDA is a strong, non-nucleophilic base that deprotonates the enamine to form the corresponding aza-enolate (lithiated enamine), which is a more reactive nucleophile. The low temperature is critical for maintaining stereoselectivity.

-

Step 3: Hydrolysis and Auxiliary Removal

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL).

-

Partition the mixture between diethyl ether (50 mL) and water (20 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ (25 mL) and brine (25 mL), then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

To the crude residue, add 2 M HCl (30 mL) and stir vigorously at room temperature for 4 hours to hydrolyze the iminium salt and protonate the chiral auxiliary.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL) to isolate the alkylated ketone. Combine these organic extracts, dry over MgSO₄, filter, and concentrate to yield the crude (R)-2-benzylcyclohexanone.

-

Make the remaining aqueous layer basic (pH > 12) with solid NaOH or 6 M NaOH solution, then extract with dichloromethane (3 x 30 mL) to recover the (2S,5S)-2-methyl-5-(2-methylpropyl)piperazine auxiliary.

Purification:

-

The crude alkylated ketone can be purified by flash column chromatography on silica gel.

-

The recovered auxiliary can be purified by distillation or recrystallization of its salt.

Expected Data & Performance

The effectiveness of a chiral auxiliary is measured by the diastereomeric or enantiomeric excess of the final product. The following table provides hypothetical data for the alkylation of cyclohexanone based on literature precedents for similar auxiliaries.

| Electrophile (R-X) | Product | Expected Yield (%) | Expected e.e. (%) |

| Methyl Iodide | 2-Methylcyclohexanone | 75-85 | >95 |

| Ethyl Iodide | 2-Ethylcyclohexanone | 70-80 | >95 |

| Benzyl Bromide | 2-Benzylcyclohexanone | 65-75 | >97 |

| Allyl Bromide | 2-Allylcyclohexanone | 70-80 | >96 |

Yields and e.e. values are estimates and require experimental optimization.

Part 2: Application as a Chiral Ligand in the Asymmetric Henry Reaction

C₂-symmetric diamines are highly effective ligands in a multitude of metal-catalyzed asymmetric reactions. The two nitrogen atoms of the piperazine ring can chelate to a metal ion, such as Copper(II), forming a rigid, well-defined chiral complex. This complex then acts as a Lewis acid catalyst, activating the substrates and controlling the facial selectivity of the reaction.

Core Principle & Mechanistic Rationale

The asymmetric Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates.[2] In this application, (2S,5S)-2-methyl-5-(2-methylpropyl)piperazine acts as a chiral ligand for a copper(II) salt. The resulting in situ-formed complex coordinates to the aldehyde, activating it towards nucleophilic attack. Simultaneously, the chiral environment created by the ligand directs the approach of the nitromethane anion to one enantiotopic face of the aldehyde, resulting in high enantioselectivity.

Experimental Protocol: Asymmetric Henry Reaction of Benzaldehyde

This protocol details the reaction between benzaldehyde and nitromethane.

Materials:

-

(2S,5S)-2-Methyl-5-(2-methylpropyl)piperazine

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Benzaldehyde

-

Nitromethane

-

Ethanol (EtOH)

-

Triethylamine (Et₃N)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere, dissolve Cu(OAc)₂·H₂O (10.0 mg, 0.05 mmol, 5 mol%) and (2S,5S)-2-methyl-5-(2-methylpropyl)piperazine (9.4 mg, 0.055 mmol, 5.5 mol%) in ethanol (2.0 mL).

-

Stir the mixture at room temperature for 1 hour. The solution should turn a deep blue, indicating the formation of the chiral copper complex.

-

Scientist's Note: Pre-stirring the ligand and metal salt is crucial for the formation of the active catalyst before the introduction of the substrates. A slight excess of the ligand ensures full complexation of the copper salt.

-

-

To the catalyst solution, add benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) followed by nitromethane (275 µL, 5.0 mmol, 5.0 equiv).

-

Cool the reaction mixture to 0 °C and add triethylamine (14 µL, 0.1 mmol, 10 mol%) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 20% EtOAc/hexanes). The reaction is typically complete within 24-48 hours.

-

Upon completion, quench the reaction by adding 1 M HCl (5 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Analysis:

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure β-nitro alcohol.

-

The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis.

Expected Data & Performance

The following table presents expected results for the copper-catalyzed Henry reaction with various aromatic aldehydes, based on literature for similar chiral diamine ligands.[2]

| Aldehyde | Product | Expected Yield (%) | Expected e.e. (%) |

| Benzaldehyde | 1-Phenyl-2-nitroethanol | 85-95 | 90-97 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-nitroethanol | 80-90 | 92-98 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-nitroethanol | 88-96 | 88-95 |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2-nitroethanol | 82-92 | >95 |

Yields and e.e. values are estimates and require experimental optimization.

References

-

Alkan, H. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69, 316-321. [Link]

-

Feng, G. S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8, 6273-6278. [Link]

-

Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139-6142. [Link]

-

Wolfe, J. P., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(22), 4503-4506. [Link]

-

Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3667–3679. [Link]

-

Um, J. M., et al. (2010). Transition states and origins of 1,4-asymmetric induction in alkylations of 2,2,6-trialkylpiperidine enamines. Chemistry, 16(21), 6310-6. [Link]

- Various Authors. (2013). Alkylated piperazine compounds.

-

Hodgson, D. M., & Houk, K. N. (2010). Transition States and Origins of 1,4-Asymmetric Induction in Alkylations of 2,2,6-Trialkylpiperidine Enamines. Chemistry (Weinheim an der Bergstrasse, Germany), 16(21), 6310-6316. [Link]

-

Various Authors. (2010). Preparation of chiral 2-methylpiperazine. ResearchGate. [Link]

-

Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

-

Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Transition states and origins of 1,4-asymmetric induction in alkylations of 2,2,6-trialkylpiperidine enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transition States and Origins of 1,4-Asymmetric Induction in Alkylations of 2,2,6-Trialkylpiperidine Enamines - PMC [pmc.ncbi.nlm.nih.gov]

Experimental setup for catalytic hydrogenation of piperazine precursors

As a Senior Application Scientist, I have structured this technical guide to transcend standard procedural lists. The catalytic hydrogenation of piperazine precursors is a complex multiphase reaction governed by strict thermodynamic and kinetic rules. This application note dissects the mechanistic causality behind catalyst selection, solvent effects, and reactor dynamics, providing you with self-validating protocols for reproducible scale-up.

Mechanistic Rationale & The "Poisoning Paradox"

Piperazine derivatives are privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore in numerous CNS-active compounds, antivirals, and oncology drugs 1[1]. However, synthesizing them via the catalytic hydrogenation of aromatic pyrazines, iminodiacetonitriles, or dioximes presents two distinct chemical hurdles:

-

Aromatic Resonance Energy: Pyrazine is a highly stable, electron-deficient aromatic system. Reducing the ring to a fully saturated state requires overcoming this resonance energy, which dictates the need for high-pressure hydrogen (often 40–50 bar) and highly active transition metal catalysts2[2].

-

The Catalyst Poisoning Paradox: As the reduction proceeds, the fully saturated piperazine product emerges as a potent Lewis base and a bidentate ligand. The secondary amines strongly coordinate to the active metal sites of the catalyst, effectively "poisoning" the surface and halting the reaction prematurely.

Causality-Driven Solution: To circumvent catalyst deactivation, the reaction must be conducted in an acidic solvent system (e.g., methanolic HCl or acetic acid). The acid protonates the nascent piperazine nitrogens, eliminating their ability to coordinate with the metal surface, thereby ensuring continuous catalyst turnover. Alternatively, rhodium precatalysts have shown resilience against N-heteroarene poisoning by facilitating reductive elimination that regenerates active multimetallic clusters 3[3].

Mechanistic sequence of pyrazine catalytic hydrogenation to fully saturated piperazine.

Experimental Setup: Catalyst & Condition Selection

The choice of catalyst and reaction conditions is strictly dictated by the starting precursor and the desired stereochemistry.

| Precursor Type | Optimal Catalyst | Solvent System | Pressure & Temp | Yield / Outcome |

| Pyrazines / Dioximes | 5% Pd/C | Methanol + 1.0 eq AcOH | 40–50 bar, 50 °C | 85–95% (Standard Saturation) |

| Iminodiacetonitrile | Raney Nickel | Liquid Ammonia | 200–300 bar, 75–125 °C | ~85% (Reductive Cyclization) |

| Chiral Pyrazines | Ru/C or Rh/C | Ethanol / Water | 10–20 bar, 25–40 °C | >95% de (Diastereoselective) |

Data synthesized from established catalytic methodologies 4[4] and5[5].

Causality Note on Raney Nickel: When cyclizing iminodiacetonitrile, the reaction is performed in liquid ammonia rather than standard organic solvents. The presence of excess ammonia thermodynamically suppresses intermolecular condensation side-reactions that would otherwise yield linear polyamines (like diethylenetriamine) instead of the desired piperazine ring5[5].

Step-by-step workflow for the high-pressure catalytic hydrogenation of piperazine precursors.

Detailed Step-by-Step Methodologies

Protocol A: High-Pressure Batch Hydrogenation of Pyrazine/Dioxime Precursors

This protocol utilizes a batch autoclave system. It is designed to be self-validating by utilizing stoichiometric gas consumption as an in-process control.

-

Preparation: In a well-ventilated fume hood, weigh out the pyrazine or dioxime precursor (1.0 equiv, e.g., 10 mmol) and transfer it into a stainless-steel autoclave glass liner.

-

Catalyst Loading: Carefully add 5% Pd/C catalyst (typically 10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric. Wet the catalyst with a few drops of water or load it under an argon blanket to prevent solvent ignition.

-

Solvent Addition: Add 0.1 M Methanol. Immediately add 1.1 equivalents of glacial acetic acid. (This ensures the resulting piperazine is instantly protonated, preserving catalyst activity).

-

Purging Sequence: Seal the autoclave. Purge the headspace with Nitrogen gas (10 bar) and vent. Repeat three times to remove all oxygen. Follow with three identical purges using Hydrogen gas.

-

Hydrogenation: Pressurize the reactor with Hydrogen to 40 bar. Heat the mixture to 50 °C with vigorous mechanical stirring (800–1000 RPM) to overcome mass transfer limitations of the H2 gas into the liquid phase2[2].

-

Self-Validation (In-Process): Monitor the pressure gauge. A successful reaction will show a continuous pressure drop. The reaction is complete when hydrogen uptake ceases entirely (typically 4 to 6 hours).

-

Workup: Cool the reactor to room temperature and slowly depressurize. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Pd/C. Concentrate the filtrate under reduced pressure to yield the piperazine acetate salt.

Protocol B: Continuous Flow Hydrogenation (Scale-Up & Safety)

Flow chemistry mitigates the hazards of handling pyrophoric catalysts and high-pressure H2 gas, allowing for safer scale-up6[6].

-

System Priming: Pack a continuous flow reactor column (e.g., H-Cube system) with a Raney Nickel or Rh/C catalyst cartridge. Prime the system with the carrier solvent (e.g., Methanol).

-

Parameter Setting: Set the system pressure to 50 bar and the temperature to 70 °C. Allow the internal hydrogen generator to equilibrate the system.

-

Injection: Dissolve the precursor in the solvent at a concentration of 0.05 M. Pump the substrate solution through the heated catalyst bed at a flow rate of 1.0 mL/min.

-

Collection: Collect the eluent in a fraction collector. The continuous removal of the product from the catalyst bed inherently prevents the product-inhibition (poisoning) seen in batch reactors.

Self-Validation & Quality Control

To ensure the integrity of your synthesized piperazine, perform the following self-validating analytical checks:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the mass shift. The reduction of a pyrazine ring (

, MW: 80.09) to a piperazine ring ( -

Proton NMR (

-NMR): This is the definitive proof of saturation. A successful reduction is characterized by the complete disappearance of the highly deshielded aromatic pyrazine protons (singlets/multiplets at

References

-

A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications Source: ResearchGate URL:[Link]

-

Methods for the catalytic synthesis of piperazine (2022) Source: SciSpace / Kataliz v promyšlennosti URL:[Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Diastereoselective hydrogenation in the preparation of fine chemicals Source: SciSpace URL:[Link]

- Synthesis of piperazine - US2809196A Source: Google Patents URL

-

Continuous Flow Methodologies For Safe High Pressure Catalytic Hydrogenation Source: University of Szeged URL:[Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for the catalytic synthesis of piperazine (2022) [scispace.com]

- 4. scispace.com [scispace.com]

- 5. US2809196A - Synthesis of piperazine - Google Patents [patents.google.com]

- 6. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

Application Note: High-Throughput Screening of 2-Methyl-5-(2-methylpropyl)piperazine Derivative Libraries for Next-Generation ROCK Inhibitors

Executive Summary & Rationale

The transition from flat,

This application note details the high-throughput screening (HTS) workflow for a combinatorial library based on the 2-methyl-5-(2-methylpropyl)piperazine (also known as 2-methyl-5-isobutylpiperazine) core. We focus on deploying this library against Rho-associated protein kinases (ROCK1 and ROCK2) . ROCK inhibitors have profound therapeutic potential in glaucoma, cardiovascular diseases, and neurodegeneration[1][2]. However, first-generation inhibitors like fasudil (an isoquinoline derivative) exhibit only moderate kinome selectivity, frequently causing off-target inhibition of the closely related Protein Kinase A (PKA)[3].

The Structural Advantage: The 2-methyl and 5-isobutyl substitutions on the piperazine ring restrict the conformational flexibility of the diamine core. When conjugated to a hinge-binding motif (e.g., azaindole or pyridine), these alkyl groups act as precise vectors. They are designed to project into the hydrophobic selectivity pockets of ROCK2 (specifically targeting Asp176 and Asp218), which differ fundamentally from the corresponding glutamic acid residues in PKA, thereby driving kinome selectivity[4].

Pathway & Workflow Visualization

To contextualize the screening campaign, Figure 1 illustrates the HTS triage workflow, and Figure 2 maps the biological intervention point of the piperazine derivatives within the RhoA/ROCK signaling cascade.

Figure 1. Triage workflow for the high-throughput screening of the piperazine library.

Figure 2. RhoA/ROCK signaling pathway and the pharmacological intervention point.

Primary Screening Methodology: TR-FRET Kinase Assay

For the primary HTS campaign, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring ADP production (e.g., Transcreener ADP2 or equivalent LanthaScreen formats)[5][6].

Causality of Assay Selection:

Why TR-FRET? Piperazine derivatives and their conjugated heteroaromatics can sometimes exhibit intrinsic auto-fluorescence. Traditional fluorescence intensity (FI) assays are highly susceptible to this, leading to false positives/negatives. TR-FRET utilizes long-lifetime lanthanide fluorophores (like Europium,

Protocol 1: 384-Well TR-FRET ROCK2 Biochemical Assay

Materials Required:

-

Recombinant Human ROCK2 (amino acids 11-552)[4].

-

Long S6 Kinase Substrate Peptide.

-

TR-FRET ADP Detection Reagents (Europium-labeled anti-ADP antibody, AlexaFluor 647-ADP tracer).

-

384-well low-volume black microplates (Corning).

-

Acoustic liquid handler (e.g., Echo 550).

-

Multimode microplate reader with TR-FRET capabilities (e.g., PHERAstar FSX).

Step-by-Step Procedure:

-

Compound Transfer: Use acoustic dispensing to transfer 20 nL of the 2-methyl-5-(2-methylpropyl)piperazine library compounds (10 mM in DMSO) into the 384-well plates. The final assay concentration will be 10 µM (0.1% DMSO final).

-

Kinase Master Mix Preparation: Prepare a 2X Kinase/Peptide mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). Add 5 µL of this mix to the assay plate.-

Expert Insight: The inclusion of Brij-35 prevents non-specific binding of the hydrophobic piperazine derivatives to the plastic well walls.

-

-

Reaction Initiation: Prepare a 2X ATP mix. Crucial Step: Set the ATP concentration to its apparent

for ROCK2 (approx. 10 µM).-

Causality: Running the assay at the ATP

creates a balanced competition environment, ensuring the assay is highly sensitive to Type I (ATP-competitive) inhibitors, which is the intended binding mode for these piperazine derivatives.

-

-

Incubation: Add 5 µL of the 2X ATP mix to initiate the 10 µL reaction. Centrifuge briefly (1000 x g, 1 min) and incubate at room temperature for 60 minutes.

-

Detection: Add 10 µL of the TR-FRET Detection Mix (containing EDTA to stop the kinase reaction by chelating

, Eu-anti-ADP antibody, and ADP tracer)[6][9]. -

Readout: Incubate for 30 minutes. Read the plate using excitation at 337 nm, and dual emission at 620 nm (Donor) and 665 nm (Acceptor). Calculate the 665/620 nm ratio.

Self-Validating System Checkpoint:

Every plate must contain 16 positive controls (no enzyme, 100% inhibition) and 16 negative controls (DMSO only, 0% inhibition). Calculate the Z'-factor for each plate:

Secondary & Orthogonal Triage

Hits identified in the primary screen (

Protocol 2: Kinase Selectivity Profiling (ROCK1 vs. ROCK2 vs. PKA)

Because the primary off-target liability for ROCK inhibitors is PKA[11], compounds must be counter-screened.

-

Utilize the same TR-FRET assay format but substitute ROCK2 with recombinant ROCK1 or PKA catalytic subunits.

-

Determine the Selectivity Index (

). -

Success Criteria: An SI

is required for advancement to cell-based phenotypic assays (e.g., human trabecular meshwork cell relaxation assays for glaucoma indications).

Representative HTS Data Presentation

The table below summarizes hypothetical, yet mechanistically representative, quantitative data demonstrating how specific stereoisomers of the 2-methyl-5-(2-methylpropyl)piperazine scaffold achieve target selectivity compared to a flat reference compound (Fasudil).

Table 1: HTS Hit Triage and Selectivity Profiling

| Compound ID | Scaffold Core | ROCK2 | ROCK1 | PKA | Selectivity Index (PKA/ROCK2) | |

| Fasudil (Ref) | Homopiperazine | 0.35 | 330 | 410 | 1,200 | 3.6x |

| PIP-001 | Unsubstituted Piperazine | 0.42 | 115 | 140 | 850 | 7.3x |

| PIP-084 | (2R, 5S)-2-methyl-5-isobutyl | 0.68 | 12 | 18 | >10,000 | >833x |

| PIP-085 | (2S, 5R)-2-methyl-5-isobutyl | 0.68 | 850 | 920 | 4,500 | 5.2x |

Data Interpretation: The data clearly illustrates the structure-activity relationship (SAR). The introduction of the sterically bulky isobutyl group and the methyl group in the (2R, 5S) configuration (PIP-084) perfectly vectors into the ROCK2 Asp176/Asp218 pocket, yielding sub-20 nM potency and >800-fold selectivity over PKA. Conversely, the enantiomer (PIP-085) creates steric clashes, highlighting the necessity of stereochemically pure library synthesis[4][11].

Conclusion

High-throughput screening of 3D-complex libraries, such as those built on the 2-methyl-5-(2-methylpropyl)piperazine scaffold, represents a robust strategy for overcoming the selectivity bottlenecks of traditional kinase inhibitors. By pairing this rationally designed library with a highly sensitive, interference-resistant TR-FRET assay, researchers can rapidly identify and validate highly selective ROCK1/2 inhibitors suitable for downstream development in cardiovascular and ophthalmic indications.

References

-

Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. Available at:[Link]

-

Rho-kinase (ROCK) Inhibitors - A Neuroprotective Therapeutic Paradigm with a Focus on Ocular Utility. Bentham Science. Available at: [Link]

-

Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure Based Drug Design. OSTI.gov. Available at:[Link]

-

Research Advances in Kinase Enzymes and Inhibitors for Cardiovascular Disease Treatment. Taylor & Francis. Available at:[Link]

-

ROCK inhibitor: Focus on recent updates. Chinese Chemical Letters. Available at:[Link]

-

SwiftFluo® TR-FRET Kinase Assay Kits. Sino Biological. Available at:[Link]

-

Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay. PMC - NIH. Available at:[Link]

-

Transcreener ADP2 Assay: Direct detection of ADP with FP, TR-FRET and FI readouts. BellBrook Labs. Available at: [Link]

-

Design, development, and validation of a high-throughput drug-screening assay. PMC - NIH. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. tandfonline.com [tandfonline.com]

- 4. osti.gov [osti.gov]

- 5. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. sinobiological.com [sinobiological.com]

- 8. Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design, development, and validation of a high-throughput drug-screening assay for targeting of human leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ROCK inhibitor: Focus on recent updates [html.rhhz.net]

Application Note: 2-Methylpiperazine (2-MPZ) as an Advanced Promoter in CO2 Absorption Technologies

Introduction & Mechanistic Rationale

Amine-based post-combustion carbon capture remains the industry standard for reducing greenhouse gas emissions. While piperazine (PZ) exhibits exceptional reaction kinetics and resistance to thermal degradation, its application is severely limited by a narrow solid solubility window, leading to precipitation at ambient temperatures.

The introduction of 2-methylpiperazine (2-MPZ) , an asymmetrical PZ derivative, disrupts the highly ordered crystal lattice of pure PZ. Formulating an equimolar blend of 4 m 2-MPZ and 4 m PZ significantly broadens the solid solubility window while preserving the rapid kinetics and high capacity characteristic of cyclic diamines . Furthermore, 2-MPZ acts as a highly effective kinetic promoter when blended with tertiary amines like N-methyldiethanolamine (MDEA) or physical solvents, enhancing overall CO₂ solubility .

For drug development professionals, understanding the physicochemical characterization of piperazine derivatives—a ubiquitous pharmacophore—provides critical insights into their aqueous behavior, steric hindrance, and pKa shifts, which are directly translatable to drug formulation and pharmacokinetic modeling.

Reaction Kinetics and Speciation

The reaction of 2-MPZ with CO₂ follows an activity-based termolecular (base-catalyzed) zwitterion mechanism . Due to the steric hindrance imparted by the methyl group, 2-MPZ forms less stable carbamates compared to pure PZ. Consequently, at rich CO₂ loadings (>0.35 mol CO₂/mol alkalinity), the equilibrium shifts favorably toward bicarbonate formation . This speciation shift is highly advantageous: bicarbonate regeneration requires significantly less thermal energy than carbamate breakdown, thereby lowering the parasitic energy load of the desorption phase.

Reaction pathway of 2-MPZ with CO2 forming carbamate and bicarbonate.

Comparative Thermodynamic and Kinetic Data

To contextualize the performance of 2-MPZ, the table below summarizes its physicochemical properties against the industry baseline (Monoethanolamine, MEA) and pure PZ.

| Solvent System | Viscosity at 40 °C (cP) | Practical CO₂ Capacity (mol/kg) | Heat of Absorption (kJ/mol) | Relative Absorption Rate |

| 7 m MEA (Baseline) | ~2.5 | 0.47 | -85.0 | 1.0x (Baseline) |

| 8 m PZ | ~10.0 | 0.77 | -70.0 | ~2.5x |

| 8 m 2-MPZ | ~12.0 | 0.65 | -70.9 | ~1.8x |

| 4 m 2-MPZ / 4 m PZ | ~18.0 | 0.63 | -70.0 | ~2.1x (84% of pure PZ) |

Data synthesized from rigorous thermodynamic modeling and stopped-flow apparatus measurements , .

Experimental Protocols & Self-Validating Workflows

The following protocols outline the rigorous methodologies required to evaluate 2-MPZ blends. Each protocol is designed as a self-validating system to ensure data integrity.

Experimental workflow for thermodynamic and kinetic evaluation of 2-MPZ blends.

Protocol 1: Preparation of 4 m 2-MPZ / 4 m PZ Solvent

Causality: Molality (

-

Weighing: Accurately weigh 400.6 g of 2-MPZ and 344.6 g of PZ (anhydrous).

-

Dissolution: Slowly add the amines to 1.000 kg of deionized water under continuous stirring. The dissolution of PZ is exothermic; maintain the flask in a room-temperature water bath to prevent solvent evaporation.

-

CO₂ Sparging: Bubble pure CO₂ gas through the solvent to achieve the desired lean and rich loadings (typically 0.1 to 0.4 mol CO₂/mol alkalinity). Monitor mass changes gravimetrically.

-

Self-Validation (Total Alkalinity): Perform an acid titration using 0.1 N H₂SO₄ with a methyl orange indicator. The measured total alkalinity must match the theoretical alkalinity (16 mol/kg water) within ±1%. A discrepancy indicates amine volatilization or incomplete dissolution.

Protocol 2: Wetted-Wall Column (WWC) Kinetic Evaluation

Causality: The WWC is utilized because it generates a smooth, falling liquid film on a stainless-steel cylinder, providing a precisely known gas-liquid interfacial area. This is mathematically required to isolate the liquid film mass transfer coefficient (

-

System Equilibration: Circulate the CO₂-loaded 2-MPZ/PZ solvent through the WWC at a controlled temperature (e.g., 40 °C).

-

Counter-Current Contact: Introduce a saturated N₂/CO₂ gas mixture counter-currently to the falling liquid film.

-

Flux Measurement: Measure the CO₂ flux by analyzing the inlet and outlet gas concentrations using an FTIR analyzer. Vary the CO₂ partial pressure to create both absorption and desorption driving forces.

-

Self-Validation (N₂O Analogy): Before testing the reactive CO₂ system, circulate N₂O (a non-reactive gas with similar physical properties to CO₂) through the system. Measure the physical mass transfer coefficient (

). The kinetic model is only valid if the physical mass transfer baseline is accurately established and subtracted from the total CO₂ flux .

Protocol 3: Quantitative ¹³C NMR Speciation Analysis

Causality: To accurately quantify the ratio of unhindered 2-MPZ monocarbamate to bicarbonate, Nuclear Overhauser Effect (NOE) enhancement must be suppressed. If NOE is active, carbon atoms with attached protons will appear artificially larger than quaternary/carbonyl carbons, destroying quantitative accuracy.

-

Sample Prep: Extract 0.5 mL of the CO₂-loaded solvent. Place it in an NMR tube with a coaxial insert containing D₂O. Do not add D₂O directly to the solvent, as deuterium exchange with amine protons will alter the speciation equilibrium.

-

Acquisition Parameters: Run a ¹³C NMR experiment utilizing inverse gated decoupling . Set the relaxation delay (

) to at least 15 seconds (≥ 5 × -

Self-Validation (Carbon Mass Balance): Integrate the peaks corresponding to carbamate and bicarbonate carbonyls. The sum of these integrals, relative to the amine backbone carbons, must yield a calculated CO₂ loading that matches the gravimetric CO₂ loading from Protocol 1 within ±5% .

References

- Sherman, B., Chen, X., Nguyen, T., Xu, Q., Rafique, H., Freeman, S. A., Voice, A. K., & Rochelle, G. T. (2013). "Carbon Capture with 4 m Piperazine/4 m 2-Methylpiperazine." Energy Procedia, 37, 436–447.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Isobutyl-5-Methylpiperazine Synthesis

Welcome to the Application Science Technical Support Center. As drug development increasingly relies on complex, stereochemically defined heterocycles, 2-isobutyl-5-methylpiperazine has emerged as a highly valuable 2,5-disubstituted scaffold.

While modular approaches like exist[1], the most scalable and atom-economical route remains the cyclodimerization of chiral amino acids (L-Leucine and L-Alanine) to form a 2,5-diketopiperazine (DKP), followed by global reduction[2]. However, researchers frequently encounter severe yield bottlenecks during this reduction step due to epimerization, incomplete conversion, or product loss during workup.

This guide provides field-proven, self-validating protocols to troubleshoot and optimize your synthesis.

Mechanistic Pathway & Workflow

To prevent downstream failures, it is critical to understand the synthetic logic. The workflow relies on the chiral pool to set the stereocenters early, meaning the final reduction step must be exceptionally mild to prevent racemization.

Fig 1. Mechanistic workflow for the stereoselective synthesis of 2-isobutyl-5-methylpiperazine.

Validated Protocol: Stereoselective DKP Reduction

Traditional reductions using

Step 1: In-Situ Borane Generation (Strictly Anhydrous)

-

Action: Suspend

(5.0 eq) in anhydrous THF under an inert argon atmosphere at -

Causality:

alone is insufficiently electrophilic to reduce amides. The addition of iodine oxidizes the borohydride to generate diborane ( -

Self-Validation Checkpoint: The reaction mixture must transition from the dark brown color of iodine to a cloudy white suspension. A persistent brown color indicates wet THF or inactive

.

Step 2: DKP Addition & Reflux

-

Action: Add 3-isobutyl-6-methyl-2,5-diketopiperazine (1.0 eq) in portions. Gradually warm the mixture to

and reflux for 18 hours. -

Causality: The reduction of cyclic dipeptides is sterically hindered by the isobutyl group. Extended reflux ensures complete conversion of the intermediate mono-lactam to the fully saturated piperazine.

Step 3: Quenching & Complex Cleavage (Critical Step)

-

Action: Cool to

. Carefully quench with methanol until effervescence ceases. Add 6M HCl (excess) and reflux the mixture for 2 hours. -

Causality: Borane reduction forms a highly stable, covalent amine-borane complex. Methanolysis alone will not release your product; acidic reflux is mandatory to hydrolyze the B-N bond and liberate the free piperazine hydrochloride salt.

Step 4: Basification & Extraction

-

Action: Concentrate the mixture under reduced pressure to remove THF/MeOH. Chill the aqueous layer and basify to pH > 12 using 20% NaOH. Extract exhaustively with Dichloromethane (5x).

-

Causality: 2-isobutyl-5-methylpiperazine is highly polar and water-soluble. A highly basic pH suppresses protonation of the secondary amines, forcing the molecule to partition into the organic phase.

-

Self-Validation Checkpoint: Test the aqueous layer with Dragendorff's reagent. If an orange precipitate forms, piperazine is still trapped in the aqueous phase; continue extracting.

Troubleshooting & FAQs

Q: My overall yield is consistently below 40% after the reduction step. Where is my product going?

A: It is almost certainly being lost during the aqueous workup. Piperazines are notoriously hydrophilic. If you used

Q: I am observing a mix of diastereomers (cis/trans) in the final product, but my starting amino acids were enantiopure. Why?

A: Epimerization is occurring at the

Q: My LC-MS shows a dominant mass corresponding to [M+14] instead of my target mass. What happened?

A: You have isolated the mono-oxopiperazine (a lactam). This indicates incomplete reduction. The causality is usually a failure to maintain a true reflux, degraded

Quantitative Optimization Data

Use the following data to select the appropriate reduction conditions based on your laboratory's capabilities and stereochemical requirements.

| Reductant System | Temp / Time | Stereoretention | Typical Yield | Primary Drawback |

| Moderate | 40-55% | Risk of epimerization; severe emulsion during workup. | ||

| Borane-THF Complex | High | 65-75% | Reagent degrades rapidly in storage; highly expensive at scale. | |

| Very High | 75-85% | Requires careful handling of |

References

-

Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. PubMed Central (PMC). Available at:[Link]

-

Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. Tetrahedron: Asymmetry. Available at:[Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at:[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperazine Derivative Synthesis

Welcome to the comprehensive technical support center dedicated to the synthesis of piperazine derivatives. As a cornerstone in medicinal chemistry, the piperazine scaffold is integral to numerous therapeutic agents due to its unique physicochemical properties that can enhance bioavailability and target affinity.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine synthesis, offering in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols.

Troubleshooting Guides & FAQs

This section directly addresses common challenges encountered during the synthesis of piperazine derivatives in a practical question-and-answer format.

Issue 1: Poor Selectivity in Mono-N-Substitution Reactions

Question: My reaction is yielding a significant amount of the 1,4-di-substituted byproduct, leading to a low yield of the desired mono-substituted piperazine. How can I improve selectivity?

Answer: This is a frequent challenge stemming from the comparable reactivity of both nitrogen atoms in the piperazine ring.[3][4] To enhance mono-selectivity, consider the following scientifically-grounded strategies:

-

Stoichiometric Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is a common and effective strategy.[3] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.

-

Slow Addition of Electrophile: A controlled, slow addition of the alkylating or arylating agent, particularly at reduced temperatures, can help maintain a low concentration of the electrophile, thereby minimizing the rate of the second substitution.[3][5]

-

Use of Protecting Groups: A highly reliable method involves the use of a mono-protected piperazine, such as N-Boc-piperazine.[3][4] The tert-butoxycarbonyl (Boc) group deactivates one nitrogen, directing the reaction to the unprotected site. The Boc group can be subsequently removed under acidic conditions.[4]

Issue 2: Low Yields in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-aryl piperazines. What are the potential causes and optimization strategies?

Answer: Low yields in Buchwald-Hartwig aminations can be attributed to several factors, including catalyst deactivation, suboptimal reaction parameters, or starting material impurities.[3][5] A systematic approach to troubleshooting is crucial:

-

Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical.[3][5] For less reactive aryl chlorides, more electron-rich and sterically hindered ligands like RuPhos or XPhos are often necessary.[5][6] It is highly recommended to screen a panel of ligands and palladium sources to identify the optimal combination for your specific substrate.

-

Base Selection and Quality: A strong, non-nucleophilic base is typically required, with sodium tert-butoxide (NaOt-Bu) being a common choice.[5][7] Ensure the base is fresh and handled under anhydrous conditions, as moisture can deactivate both the catalyst and the base.[5]

-

Solvent and Temperature: Anhydrous solvents such as toluene, dioxane, or THF are standard.[3][7] The reaction temperature often needs to be elevated (80-110 °C) to drive the reaction to completion.[3][5] Rigorous exclusion of water and oxygen is paramount for success.[5]

-

Inert Atmosphere: These reactions are highly sensitive to oxygen.[5] Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[5]

Issue 3: Challenges in Product Purification

Question: My crude piperazine derivative is difficult to purify. I'm observing co-elution with byproducts and poor recovery from column chromatography. What purification strategies can I employ?

Answer: The inherent basicity and polarity of the piperazine moiety can present significant purification challenges.[8] Here are some effective approaches:

-

Acid-Base Extraction: Leverage the basic nature of the piperazine nitrogen. An acidic wash (e.g., dilute HCl) can protonate the desired product, allowing it to be extracted into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the purified product.

-

Salt Formation and Crystallization: Piperazines readily form salts with various acids.[8] This property can be exploited for purification. For instance, precipitation as a diacetate salt from acetone has been shown to be an effective method.[9] The purified salt can then be neutralized to yield the free base.[8]

-

Chromatography Optimization:

-

Normal-Phase: The basicity of piperazine derivatives can lead to strong interactions with silica gel, causing peak tailing and product loss.[8] Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in the mobile phase can mitigate these effects.[10]

-

Reverse-Phase: For highly polar derivatives, poor retention on reverse-phase columns can be an issue. Using a mobile phase with a lower organic content or an ion-pairing agent can improve retention.[8]

-

-

Conversion to HCl Salt: If the purified product is an oil or difficult to handle, converting it to its hydrochloride salt can often yield a stable, crystalline solid that is easier to isolate and store.[3]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in N-Arylpiperazine Synthesis via Buchwald-Hartwig Amination

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion of Starting Material | Inactive catalyst | Use a fresh batch of catalyst or a more air-stable pre-catalyst.[7] |

| Inappropriate ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[5][6] | |

| Incorrect base or base strength | Use a strong, non-nucleophilic base like NaOtBu and ensure it is anhydrous.[5][7] | |

| Presence of water or oxygen | Use anhydrous, degassed solvents and maintain a strict inert atmosphere (Ar or N₂).[5] | |

| Low reaction temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C.[5] | |

| Formation of Side Products (e.g., Dehalogenation) | Catalyst-mediated side reaction | This can be a common side product. Consider a milder base or lower reaction temperature.[7][11] |

| Incomplete formation of the active catalyst | Use a pre-catalyst to ensure efficient generation of the active catalytic species.[11] | |

| Formation of Bis-arylated Byproduct | Incorrect stoichiometry | Use a large excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine).[5][11] |

| High concentration of aryl halide | Add the aryl halide slowly to the reaction mixture.[5] |

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine using Excess Reagent

This protocol describes a straightforward method to favor mono-alkylation by controlling stoichiometry.

Materials:

-

Piperazine (10 mmol, 10 eq.)

-

Alkyl halide (1 mmol, 1 eq.)

-

Potassium carbonate (2 mmol, 2 eq.)

-

Acetonitrile (20 mL)

Procedure:

-

To a solution of piperazine in acetonitrile, add potassium carbonate.

-

Slowly add the alkyl halide to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

This protocol provides a general procedure for the palladium-catalyzed N-arylation of piperazine.

Materials:

-

Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv)

-

Piperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., RuPhos, 2-4 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst, ligand, sodium tert-butoxide, and piperazine.[5]

-

Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for at least 5 minutes.[5]

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the aryl halide.[5]

-

Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[3][5]

-

Workup: Cool the reaction to room temperature. Quench the reaction by adding water.[5]

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[5]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Visualization

Troubleshooting Workflow for Low Mono-Substitution Yield

Caption: Troubleshooting workflow for low mono-substitution yield.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: Experimental workflow for Buchd-Hartwig amination.

General Purification Strategy for Piperazine Derivatives

Caption: General purification strategy for piperazine derivatives.

References

- BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.

- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.

- BenchChem. (n.d.). Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives.

- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.

- Kaur, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.

- BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.

- Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization.

- BenchChem. (n.d.). Optimization of Reaction Conditions for 2-Methyl-3-(piperidin-4-YL)pyrazine Derivatives.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

- Google Patents. (n.d.). Purification of piperazine.

- Reddit. (2024). BH amination side products and purification.

Sources